While the compound can be found in various chemical databases like PubChem [] and Key Organics [], their entries primarily focus on the identification and basic properties of the molecule.
Based on the structure of the molecule, some potential areas of scientific research for 1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate could include:
1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate is a complex organic compound with the molecular formula and a molecular weight of 345.26 g/mol. It is characterized by a unique structural framework that includes a trifluoromethanesulfonate group, which enhances its reactivity and solubility in various solvents. This compound is classified under the category of benzo[de]isoquinoline derivatives, which are known for their diverse biological and chemical properties. The compound has been assigned the CAS number 85342-62-7, indicating its recognition in chemical databases for research and industrial applications .
The mechanism of action of Trifluoromethanesulfonylbenzoisoquinolinedione remains unknown due to a lack of research exploring its biological activity. There are no documented studies investigating its interaction with specific enzymes, receptors, or other biological targets.
The reactivity of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate is primarily attributed to the presence of the trifluoromethanesulfonate group, which acts as a good leaving group in nucleophilic substitution reactions. Additionally, the dioxo functionality allows for potential redox reactions, making it suitable for various synthetic transformations. The compound can participate in:
Research into the biological activity of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate indicates potential pharmacological applications. It exhibits properties that may influence various biological pathways, including:
The synthesis of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate typically involves several steps:
1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate has several applications across various fields:
Studies examining the interactions of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate with biological targets are ongoing. Preliminary data suggest that it may interact with specific enzymes or receptors involved in metabolic pathways. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Several compounds share structural similarities with 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate | C16H12F3NO5S2 | Contains an isopropylthio group; studied for enhanced biological activity |
Benzo[de]isoquinoline-1,3-dione | C13H8N2O2 | Lacks trifluoromethanesulfonate; known for strong electron-accepting properties |
N-Hydroxynaphthalimide triflate | C13H9F3NO4S | A photoacid generator; used in photolithography applications |
These compounds demonstrate varying degrees of biological activity and chemical reactivity, highlighting the unique position of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate within this class of chemicals. Its distinctive trifluoromethanesulfonate moiety sets it apart from others, potentially enhancing its utility in both synthetic and medicinal chemistry applications .